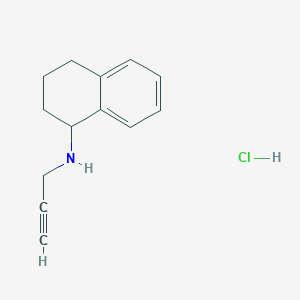

N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

説明

Historical Context and Development

The development of N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride emerges from a rich historical context of aminotetralin research that began in the mid-20th century. The National Institute of Mental Health Chemical Synthesis and Drug Supply Program, which has operated since 1959, has been instrumental in synthesizing and distributing novel research chemicals, psychoactive drugs, and compounds unavailable from commercial sources to the scientific community working on mental health research. This program has facilitated the development of numerous propargylated compounds, including various tetrahydronaphthalene derivatives that share structural similarities with the target compound.

The historical significance of propargylamine-containing compounds in medicinal chemistry became particularly evident with the development of monoamine oxidase inhibitors. Research has shown that propargylamine derivatives possess unique pharmacological properties, with compounds like rasagiline and selegiline becoming established therapies for neurological conditions. The exploration of N-propargylamine-2-aminotetralin derivatives has revealed that these compounds can act as potent inhibitors of monoamine oxidase, with some showing selectivity between different enzyme isoforms. This historical foundation has provided the scientific basis for investigating related compounds, including N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.

The evolution of synthetic methodologies for propargylated tetrahydronaphthalene compounds has been marked by significant advances in asymmetric synthesis and biocatalysis. These developments have enhanced both yield and purity in the production of such compounds, making them more accessible for research applications. The historical progression from simple aminotetralin structures to more complex propargylated derivatives reflects the ongoing efforts to optimize biological activity while maintaining favorable pharmacokinetic properties.

Chemical Classification and Nomenclature

N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride belongs to the chemical class of propargylated aminotetralins, which are characterized by the presence of both a tetrahydronaphthalene ring system and a propargyl functional group. The compound's systematic name reflects its structural composition, with the prop-2-yn-1-yl designation indicating the presence of a propargyl group attached to the nitrogen atom of the aminotetralin backbone. This nomenclature follows International Union of Pure and Applied Chemistry conventions for naming organic compounds containing both aromatic and aliphatic components.

The compound is registered under Chemical Abstracts Service number 89998-45-8, with the molecular formula C13H15N for the free base form. When considering the hydrochloride salt, the molecular formula becomes C13H16ClN, reflecting the addition of hydrogen chloride to form the more stable and water-soluble salt form. The compound's classification as a specialty material indicates its primary use in research applications rather than commercial or industrial processes.

Within the broader classification system, this compound can be categorized as both an amine derivative and a propargyl compound. The amine classification arises from the presence of the amino group attached to the tetrahydronaphthalene ring system, while the propargyl classification stems from the terminal alkyne functionality. This dual classification is significant for understanding the compound's reactivity patterns and potential biological interactions, as both functional groups contribute to its overall chemical behavior and pharmacological properties.

Structural Features and Functional Groups

The molecular structure of N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride encompasses several key structural elements that contribute to its chemical and biological properties. The tetrahydronaphthalene backbone consists of a naphthalene ring system where one of the benzene rings has been saturated, creating a 1,2,3,4-tetrahydronaphthalene core structure. This saturated ring system provides conformational flexibility while maintaining the aromatic character of the remaining benzene ring.

The propargyl functional group, represented by the prop-2-yn-1-yl substituent, introduces a terminal alkyne functionality that significantly influences the compound's reactivity profile. This alkyne group is characterized by a triple bond between carbon atoms, creating a linear geometry and providing sites for various chemical transformations. The propargyl group's attachment to the nitrogen atom creates an N-propargyl linkage, which is a common structural motif in bioactive compounds, particularly those targeting monoamine oxidase enzymes.

The amino group at the 1-position of the tetrahydronaphthalene ring represents another crucial functional element. This secondary amine functionality, formed by the attachment of the propargyl group to the primary amine of aminotetralin, creates opportunities for hydrogen bonding and ionic interactions with biological targets. The positioning of this amino group is particularly significant, as studies have shown that the stereochemistry and substitution pattern around the aminotetralin core can dramatically influence biological activity and selectivity.

The hydrochloride salt formation involves protonation of the amino nitrogen, creating a positively charged ammonium ion that is balanced by a chloride anion. This salt formation enhances the compound's water solubility and stability, making it more suitable for research applications and potential pharmaceutical development. The ionic nature of the hydrochloride salt also influences the compound's crystalline properties and handling characteristics.

Research Significance in Chemical Sciences

N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride holds considerable significance in chemical research, particularly in the fields of medicinal chemistry and neuroscience. The compound's structural relationship to established monoamine oxidase inhibitors makes it a valuable research tool for investigating enzyme-substrate interactions and developing new therapeutic agents. Research has demonstrated that propargylamine-containing compounds can act as mechanism-based inactivators of monoamine oxidase enzymes, forming covalent adducts with the flavin adenine dinucleotide cofactor.

The compound's research significance extends to its potential applications in studying neurotransmitter metabolism and neurological disorders. Monoamine oxidase inhibitors have established therapeutic value in treating conditions such as Parkinson's disease and depression, and compounds like N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride provide researchers with tools to explore new approaches to these treatments. The ability to modulate monoamine oxidase activity selectively could lead to improved therapeutic outcomes with reduced side effects.

From a synthetic chemistry perspective, this compound represents an important example of propargylated amine synthesis and serves as a building block for more complex molecular structures. The presence of both the propargyl group and the aminotetralin core provides multiple sites for chemical modification, allowing researchers to create derivative compounds with potentially enhanced or modified biological activities. This versatility makes it valuable for structure-activity relationship studies aimed at optimizing therapeutic compounds.

The research significance of this compound is further enhanced by its role in advancing understanding of the relationship between molecular structure and biological activity. Studies of related compounds have revealed important insights into how subtle structural modifications can influence enzyme selectivity, potency, and mechanism of action. These findings contribute to the broader field of rational drug design and help guide the development of new therapeutic agents.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula (Free Base) | C13H15N | Base structure without salt |

| Molecular Formula (Hydrochloride) | C13H16ClN | Water-soluble salt form |

| Chemical Abstracts Service Number | 89998-45-8 | Unique identifier |

| Molecular Weight (Free Base) | 185.26 g/mol | Calculated molecular mass |

| Classification | Propargylated Aminotetralin | Functional group category |

| Research Applications | Monoamine Oxidase Studies | Primary research use |

特性

IUPAC Name |

N-prop-2-ynyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N.ClH/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13;/h1,3-4,6,8,13-14H,5,7,9-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLUXWMYSBBXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCCC2=CC=CC=C12.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Biochemical Research

N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been utilized in proteomics research. It serves as a biochemical probe to study protein interactions and functions within cellular environments. For instance, its application in mass spectrometry has enabled researchers to identify specific protein modifications that occur during cellular signaling processes .

Pharmacological Studies

The compound has shown potential as a lead molecule in drug discovery programs targeting various diseases. Its structural properties allow it to modulate receptor activities effectively. Case studies have reported its efficacy in inhibiting certain enzymes involved in cancer progression .

Neuroscience

In neuroscience research, N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been studied for its effects on neurotransmitter systems. It has been found to influence dopamine receptors, which are critical in understanding disorders such as schizophrenia and Parkinson's disease .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Proteomics | Identified protein interactions using mass spectrometry techniques. |

| Study 2 | Drug Discovery | Demonstrated inhibition of cancer cell growth through enzyme modulation. |

| Study 3 | Neuroscience | Showed modulation of dopamine receptor activity linked to behavioral changes in animal models. |

Detailed Findings from Case Studies

Study 1 : A proteomics study utilized N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride to probe protein complexes involved in cellular stress responses. The results indicated specific binding affinities that could lead to targeted therapeutic strategies.

Study 2 : In a drug discovery context, this compound was tested against various cancer cell lines where it exhibited significant cytotoxic effects due to its ability to inhibit key metabolic pathways.

Study 3 : Research into its neuropharmacological effects revealed that this compound could alter dopamine signaling pathways, suggesting potential therapeutic avenues for neurological disorders.

作用機序

The mechanism by which N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reactions taking place.

類似化合物との比較

Chemical Identity :

Physicochemical Properties :

- LogP : 2.75 (indicative of moderate lipophilicity)

- LogD : 1.36 (pH 7.4), -0.21 (pH 5.5)

- Polar Surface Area : 12.03 Ų

- Rotatable Bonds : 2

- Lipinski Rule Compliance : Yes (suitable for oral bioavailability) .

Comparison with Structural Analogs

Substituent Variations in Tetrahydronaphthalenamine Derivatives

Key Observations :

Physicochemical and Pharmacokinetic Comparisons

Discussion :

生物活性

N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS No. 1019560-85-0) is a compound of interest in various fields of biological and medicinal chemistry. This article explores its biological activity, applications in pharmaceutical development, and relevant research findings.

- Molecular Formula : CHN

- Molecular Weight : 185.26 g/mol

- CAS Number : 1019560-85-0

N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has shown potential in modulating various biological pathways. Its structure allows it to interact with specific receptors and enzymes, making it a valuable compound in drug discovery:

- Receptor Interactions : The compound has been studied for its interactions with neurotransmitter receptors, particularly those involved in neurological functions. This suggests its potential use in treating neurological disorders.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes linked to pathological conditions, thus serving as a lead compound for further development.

Pharmaceutical Development

N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is utilized as an intermediate in synthesizing drugs targeting:

- Neurological Disorders : Its ability to interact with neuroreceptors makes it a candidate for medications aimed at conditions such as depression and anxiety.

Organic Synthesis

The compound serves as a versatile building block in organic chemistry, facilitating the synthesis of complex molecules. Its unique structure allows chemists to explore various synthetic pathways.

Material Science

In material science, this compound contributes to developing specialty polymers and resins that exhibit enhanced thermal stability and durability.

Case Studies

Several studies have highlighted the biological activity of N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride:

- Study on Neurotransmitter Modulation :

- Enzyme Interaction Studies :

- Fragment-Based Drug Discovery :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 185.26 g/mol |

| CAS Number | 1019560-85-0 |

| Biological Activity | Neurotransmitter modulation |

| Applications | Drug development, organic synthesis |

準備方法

Formation of the Tetrahydronaphthalene Core

The core structure can be synthesized via Diels-Alder cycloaddition between suitable dienes and dienophiles, or through catalytic hydrogenation of aromatic precursors, as indicated in various literature sources. For example, the reduction of naphthalene derivatives under catalytic hydrogenation conditions yields the tetrahydronaphthalene core.

Introduction of the Prop-2-yn-1-yl Group

The key step involves nucleophilic substitution or alkylation:

- Reagents: Prop-2-yn-1-ol derivatives or halogenated alkynes (e.g., propargyl bromide).

- Conditions: Base-mediated alkylation using sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Reaction: The tetrahydronaphthalene amine or its precursor is deprotonated, then reacted with propargyl halides to attach the prop-2-yn-1-yl group.

Tetrahydronaphthalene amine + propargyl bromide → N-(prop-2-yn-1-yl)-tetrahydronaphthalen-1-amine

Reaction conditions typically involve:

- Base: NaH or K₂CO₃

- Solvent: DMF or DMSO

- Temperature: Room temperature to mild heating (~50°C)

- Time: 12-24 hours

Conversion to Hydrochloride Salt

The free amine is converted into the hydrochloride salt by bubbling anhydrous hydrogen chloride gas into an ethanol or ether solution of the amine, or by adding concentrated HCl directly:

N-(prop-2-yn-1-yl)-tetrahydronaphthalen-1-amine + HCl → N-(prop-2-yn-1-yl)-tetrahydronaphthalen-1-amine hydrochloride

This step stabilizes the compound and enhances its solubility for biological applications.

Research Findings and Data Tables

| Step | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Core synthesis | Diene + dienophile | - | Cycloaddition at elevated temperature | Variable | Often optimized for specific derivatives |

| Propynylation | Prop-2-yn-1-halide + amine | DMF or DMSO | NaH or K₂CO₃, room temp to 50°C | 70-90% | Reaction monitored via TLC and NMR |

| Salt formation | HCl gas or concentrated HCl | Ethanol or ether | Room temperature | Quantitative | Confirmed via melting point and NMR |

Notes on Optimization and Validation

- Purity Validation: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm purity (>98%) and structural integrity.

- Reaction Monitoring: TLC and IR spectroscopy track functional group transformations, especially the appearance of characteristic alkyne stretches (~2100-2260 cm⁻¹).

- Yield Optimization: Use of microwave-assisted synthesis has been reported to improve reaction times and yields, as evidenced in related literature.

Summary of Key Literature Sources

- Deep Blue Repositories (Ref) : Details on reaction conditions, extraction, and purification methods.

- Royal Society of Chemistry Data (Ref) : Insights into coupling reactions involving alkynes and amines under UVA irradiation.

- Commercial Data (Ref) : General synthetic procedures for similar propynyl derivatives.

- Patent Literature (Ref) : Specific methods for reductive amination and salt formation, emphasizing purity validation.

- PubChem Data (Ref) : Structural confirmation and physicochemical property validation.

Q & A

Q. What are the key analytical techniques for confirming the structural identity of N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride?

- Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR to resolve the tetrahydronaphthalene scaffold and propargyl substituent, with emphasis on chemical shifts for amine protons (~2.5–4.0 ppm) and alkyne protons (~2.0–3.0 ppm). HPLC purity analysis (e.g., using MeOH/hexanes gradients) ensures ≥95% purity, as validated for structurally related tetrahydronaphthalen-amines . High-Resolution Mass Spectrometry (HRMS) is critical for verifying the molecular ion ([M+H]+) and chloride counterion .

Q. How can researchers optimize the synthesis of this compound’s tetrahydronaphthalene core?

- Methodological Answer : The tetrahydronaphthalene scaffold is typically synthesized via Buchwald-Hartwig amination or reductive amination of 1-tetralone derivatives. For example, trans-4-substituted analogs are prepared by reacting tetralone with propargylamine under catalytic hydrogenation (H2, Pd/C) or NaBH4-mediated reduction, followed by HCl salt formation . Yield optimization (e.g., 58–75%) depends on solvent choice (EtOH/hexanes) and stoichiometric control of the propargylamine reagent .

Q. What purity standards and storage conditions are recommended for this hydrochloride salt?

- Methodological Answer : Purity ≥95% (HPLC) is standard for research-grade material. Storage at -20°C in airtight, light-protected containers prevents degradation of the amine group and alkyne functionality. Stability studies for related hydrochlorides indicate ≥5-year integrity under these conditions .

Advanced Research Questions

Q. How do stereochemical variations (e.g., trans vs. cis isomers) impact biological activity, and what methods resolve them?

- Methodological Answer : Stereochemistry significantly affects target binding, as shown in trans-4-(3,4-dichlorophenyl) analogs with 10-fold higher dopamine uptake inhibition than cis isomers . Chiral HPLC (e.g., Chiralpak AD-H column, hexane/i-PrOH eluent) or diastereomeric salt crystallization (using tartaric acid derivatives) can separate enantiomers. Computational modeling (e.g., DFT) predicts enantiomer-specific interactions with biological targets .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for CNS-targeted analogs?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell-based vs. enzyme inhibition). Normalize data using internal controls (e.g., donepezil for AChE inhibition) and validate with orthogonal assays (e.g., SPR for binding kinetics). For example, IC50 discrepancies in MAO-B inhibition (e.g., 40 nM vs. 100 nM) may reflect differences in enzyme sources (recombinant vs. tissue-derived) . Meta-analysis of crystallographic data (e.g., PDB entries) can reconcile SAR outliers .

Q. How can in silico methods predict the pharmacokinetic profile of this compound?

- Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to assess blood-brain barrier (BBB) permeability, guided by logP values (predicted ~2.5–3.0 for propargyl-tetrahydronaphthalen-amines). SwissADME predicts metabolic hotspots (e.g., CYP450 oxidation of the alkyne group). For CNS candidates, prioritize compounds with polar surface area <90 Ų and <10 rotatable bonds .

Q. What experimental designs mitigate synthetic byproducts during HCl salt formation?

- Methodological Answer : Byproducts (e.g., over-alkylated amines) arise from excess propargyl halide or incomplete HCl neutralization. Trituration with cold MeOH removes hydrophobic impurities, while pH-controlled precipitation (pH 4–5) ensures stoichiometric HCl binding. Monitor reaction progress via TLC (silica, ninhydrin staining) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。